Fmoc-Met(O)-OH
Overview
Description
9-Fluorenylmethyloxycarbonyl-L-methionine sulfoxide (Fmoc-Met(O)-OH): is a derivative of the amino acid methionine, where the sulfur atom in methionine is oxidized to a sulfoxide. The compound is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group of amino acids. This protection allows for selective reactions to occur at other functional groups without interference from the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of methionine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide.
Oxidation: The sulfur atom in the methionine side chain is oxidized to a sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions need to be carefully controlled to avoid over-oxidation to sulfone.
Industrial Production Methods: The industrial production of Fmoc-Met(O)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: As mentioned, the sulfur atom in methionine can be oxidized to a sulfoxide. Further oxidation can lead to the formation of sulfone.
Reduction: The sulfoxide group can be reduced back to the thioether using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Deprotection Reagents: Piperidine in dimethylformamide.
Major Products:
Oxidation: Fmoc-Met(O)-OH, Fmoc-Met(O2)-OH (sulfone).
Reduction: Fmoc-Met-OH (thioether).
Deprotection: Free amino group for further peptide synthesis.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Met(O)-OH is used as a building block in the synthesis of peptides and proteins. The Fmoc protection allows for selective reactions and the incorporation of methionine sulfoxide into peptide chains.
Biology:
Protein Studies: Methionine sulfoxide residues are studied for their role in protein oxidation and aging. This compound is used to synthesize peptides that mimic oxidized proteins.
Medicine:
Drug Development: Peptides containing methionine sulfoxide are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry:
Biomaterials: this compound is used in the development of biomaterials with specific properties, such as hydrophobicity and self-assembly capabilities.
Mechanism of Action
The mechanism of action of Fmoc-Met(O)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The methionine sulfoxide residue can undergo redox reactions, which are important in biological systems for regulating protein function and signaling pathways.
Comparison with Similar Compounds
9-Fluorenylmethyloxycarbonyl-L-methionine (Fmoc-Met-OH): Similar to Fmoc-Met(O)-OH but without the sulfoxide group. It is used in peptide synthesis where oxidation of methionine is not required.
9-Fluorenylmethyloxycarbonyl-L-methionine sulfone (Fmoc-Met(O2)-OH): An over-oxidized form of this compound, where the sulfur atom is oxidized to a sulfone. It is used in studies of protein oxidation and stability.
Uniqueness: this compound is unique due to the presence of the sulfoxide group, which introduces additional redox chemistry into peptides and proteins. This allows for the study of oxidative stress and its effects on protein function, making it a valuable tool in both basic and applied research.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRSUBRZOGRSW-HSYKDVHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428587 | |
Record name | Fmoc-Met(O)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76265-70-8 | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(methylsulfinyl)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76265-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Met(O)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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